2-(4-Chlorophenyl)benzofuran-4-OL
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Overview
Description
2-(4-Chlorophenyl)benzofuran-4-OL is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)benzofuran-4-OL typically involves the cyclization of ortho-hydroxyaryl ketones or aldehydes with appropriate halogenated phenyl derivatives. One common method is the dehydrative cyclization of ortho-hydroxybenzyl ketones under basic conditions . Another approach involves the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and improved product yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)benzofuran-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydroxy derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, such as halogenated, nitrated, and sulfonated benzofurans .
Scientific Research Applications
2-(4-Chlorophenyl)benzofuran-4-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)benzofuran-4-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell proliferation . The compound’s halogenated phenyl group enhances its hydrophobic and electron-donating properties, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Comparison
2-(4-Chlorophenyl)benzofuran-4-OL is unique due to its specific substitution pattern, which includes a chlorophenyl group at the 2-position and a hydroxyl group at the 4-position of the benzofuran ring.
Properties
Molecular Formula |
C14H9ClO2 |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-benzofuran-4-ol |
InChI |
InChI=1S/C14H9ClO2/c15-10-6-4-9(5-7-10)14-8-11-12(16)2-1-3-13(11)17-14/h1-8,16H |
InChI Key |
ACTWEOJJVVQUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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